Roxithromycin-d7: An In-depth Technical Guide for Researchers
Roxithromycin-d7: An In-depth Technical Guide for Researchers
A Comprehensive Overview of Deuterated Roxithromycin as an Internal Standard in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of Roxithromycin-d7, a deuterium-labeled analog of the macrolide antibiotic roxithromycin. It is primarily intended for researchers and scientists in the fields of pharmacology, analytical chemistry, and drug development who are engaged in the quantitative analysis of roxithromycin in biological matrices. This document outlines the core principles of its application, detailed experimental methodologies, and the rationale behind its use as a superior internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical assays.
Introduction to Roxithromycin-d7
Roxithromycin-d7 is a synthetic, stable isotope-labeled version of roxithromycin, where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to roxithromycin in its reactivity and chromatographic behavior but has a distinct, higher molecular weight. This key difference allows it to be differentiated from the unlabeled roxithromycin by a mass spectrometer.
The primary and critical application of Roxithromycin-d7 in research is its use as an internal standard for the quantification of roxithromycin in complex biological samples such as plasma, serum, and tissue homogenates.[1] Its use significantly enhances the accuracy, precision, and robustness of bioanalytical methods by compensating for variations in sample preparation, injection volume, and matrix effects that can occur during the analytical process.
Physicochemical Properties and Quantitative Data
The fundamental properties of Roxithromycin-d7 are summarized in the table below. Understanding these properties is crucial for method development and data interpretation in quantitative bioanalysis.
| Property | Value | Reference |
| Chemical Name | (9E)-9-[O-[(2-Methoxyethoxy-d7)methyl]oxime] Erythromycin | N/A |
| Molecular Formula | C₄₁H₆₉D₇N₂O₁₅ | N/A |
| Molecular Weight | 844.09 g/mol | N/A |
| Parent Drug | Roxithromycin | [1] |
| Primary Use | Internal Standard in Analytical and Pharmacokinetic Research | [1] |
Mass Spectrometric Data
| Analyte | Precursor Ion ([M+H]⁺, m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Roxithromycin | 837.5 | 679.5 | Not specified |
| Roxithromycin-d7 (Predicted) | 844.5 | 686.5 | Requires optimization |
Note: The collision energy requires optimization for the specific instrument being used.
Chromatographic Data
The retention time of Roxithromycin-d7 is expected to be very similar to that of roxithromycin under identical chromatographic conditions. The table below provides a representative retention time for roxithromycin from a published method, which can be used as a starting point for method development.
| Analyte | Retention Time (minutes) | Chromatographic Conditions |
| Roxithromycin | ~4.0 | Column: Hypersil ODS C-18 (250 x 4.6 mm, 5 µm)Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.2) (70:30 v/v)Flow Rate: 1.5 ml/min |
Experimental Protocols
The following is a detailed methodology for the quantitative analysis of roxithromycin in a biological matrix (e.g., human plasma) using an internal standard, adapted from a validated LC-MS/MS method. This protocol can be modified to specifically incorporate Roxithromycin-d7.
Materials and Reagents
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Roxithromycin reference standard
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Roxithromycin-d7 (as internal standard)
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Formic acid (analytical grade)
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Ammonium acetate (analytical grade)
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Ultrapure water
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Control human plasma
Preparation of Stock and Working Solutions
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Roxithromycin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of roxithromycin reference standard in 10 mL of methanol.
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Roxithromycin-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Roxithromycin-d7 in 1 mL of methanol.
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Working Solutions: Prepare serial dilutions of the roxithromycin stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples at various concentrations.
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Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Roxithromycin-d7 stock solution with the same diluent to the desired concentration. The optimal concentration of the internal standard should be determined during method validation.
Sample Preparation (Protein Precipitation)
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Pipette 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
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Add 20 µL of the Roxithromycin-d7 internal standard working solution to each tube (except for blank samples, to which 20 µL of diluent is added).
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Vortex mix for 30 seconds.
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Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
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Vortex mix vigorously for 2 minutes.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean tube or a 96-well plate.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried residue in 100 µL of the mobile phase.
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Vortex mix for 1 minute to ensure complete dissolution.
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Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
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Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
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Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
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Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration. The specific gradient profile should be optimized for a total run time of approximately 5-10 minutes.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 40°C.
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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MRM Transitions: As specified in the "Mass Spectrometric Data" table.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of roxithromycin in a biological sample using Roxithromycin-d7 as an internal standard.
Caption: Bioanalytical workflow for Roxithromycin quantification.
Logical Relationship of Internal Standard Use
The diagram below illustrates the logical principle of using a stable isotope-labeled internal standard like Roxithromycin-d7 to ensure accurate quantification.
Caption: Principle of stable isotope-labeled internal standard.
Conclusion
Roxithromycin-d7 is an indispensable tool for researchers conducting pharmacokinetic and bioanalytical studies of roxithromycin. Its use as an internal standard in LC-MS/MS methodologies provides a high degree of confidence in the accuracy and precision of the resulting data. By following the detailed protocols and understanding the principles outlined in this guide, scientists can develop and validate robust analytical methods for the reliable quantification of roxithromycin in various biological matrices, thereby contributing to the advancement of drug development and clinical research.
